![molecular formula C24H21NO5 B2628333 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one CAS No. 890631-80-8](/img/structure/B2628333.png)
3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a related compound was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate, was used to synthesize a related compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound (2) in 70% yield .
Scientific Research Applications
Anticancer Activity
Bis-chromenone derivatives, including compounds related to 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one, have shown potential in anticancer research. They exhibit anti-proliferative activity against various human cancer cell lines. The structure-activity relationship (SAR) studies suggest that bis-chromone serves as a basic scaffold for designing anticancer agents, with specific functional groups enhancing their activity (Venkateswararao et al., 2014).
Antibacterial and Antioxidant Properties
Various derivatives of this compound have demonstrated significant antibacterial and antioxidant properties. These compounds have been synthesized and characterized, showing effectiveness against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. They exhibit both bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).
Antimicrobial and Antimalarial Activity
Synthesized derivatives, including those similar to this compound, have been tested for their antimicrobial and antimalarial activities. These compounds have shown potential in these fields, suggesting their usefulness in developing new antimicrobial and antimalarial agents (Shah et al., 2016).
Mechanism of Action
Target of Action
Coumarins have been found to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , and cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They have also shown significant anticancer activity through diverse mechanisms of action .
Mode of Action
The mode of action of coumarins depends on their specific biological activity. For example, as anticancer agents, they may work through mechanisms such as inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Future Directions
Coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . This suggests that “3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one” and similar compounds could have potential applications in various fields of research and industry.
properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-20-9-8-16-17(18-12-15-6-2-3-7-21(15)29-24(18)28)13-22(27)30-23(16)19(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,26H,1,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXDAZFKPFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

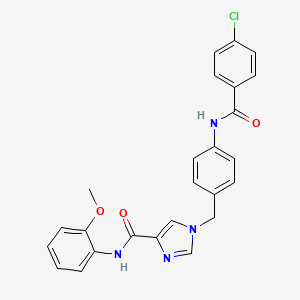
![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)
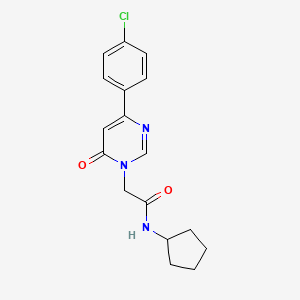

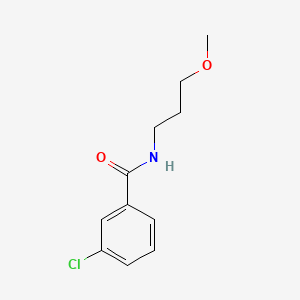

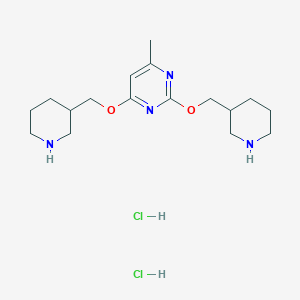

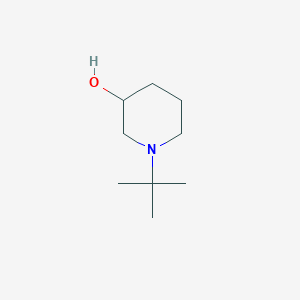


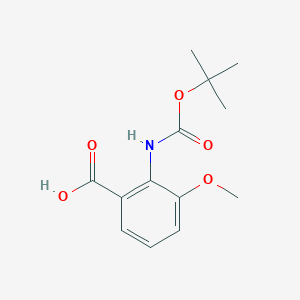
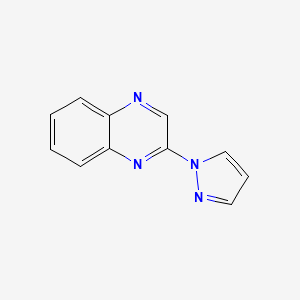
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)